IVaraU Exhibits 100-Fold Superior Antiviral Potency Compared to BVDU Against Salmon Herpesvirus (OMV) in Head-to-Head Testing
In a direct comparative study against Oncorhynchus masou virus (OMV) using Yamame kidney (YNK) cells, IVaraU demonstrated an IC50 of 0.003 µg/mL, whereas the 2′-deoxyribosyl counterpart BVDU (E-5-(2-bromovinyl)-2′-deoxyuridine) showed an IC50 of 0.3 µg/mL—a 100-fold difference in potency [1]. Among the arabinofuranosyl series, IVaraU (0.003 µg/mL) was 3.3-fold more potent than BVaraU (0.01 µg/mL) and equipotent with CVaraU and VaraU (both 0.003 µg/mL) [1].
| Evidence Dimension | 50% inhibitory concentration (IC50) against OMV replication in YNK cells |
|---|---|
| Target Compound Data | IVaraU IC50 = 0.003 µg/mL |
| Comparator Or Baseline | BVDU IC50 = 0.3 µg/mL; BVaraU IC50 = 0.01 µg/mL; CVaraU IC50 = 0.003 µg/mL; VaraU IC50 = 0.003 µg/mL |
| Quantified Difference | IVaraU is 100-fold more potent than BVDU and 3.3-fold more potent than BVaraU; equipotent with CVaraU and VaraU |
| Conditions | In vitro OMV-infected Yamame kidney (YNK) cell culture; antiviral activity measured by IC50 determination |
Why This Matters
For researchers modeling herpesvirus infections in aquaculture or requiring maximal antiviral potency in OMV systems, IVaraU provides a 100-fold IC50 advantage over BVDU, directly reducing the compound quantity needed per assay.
- [1] Suzuki S, et al. Antiviral activity of various 1-beta-D-arabinofuranosyl-E-5-halogenovinyluracils and E-5-bromovinyl-2′-deoxyuridine against salmon herpes virus, Oncorhynchus masou virus (OMV). Antiviral Res. 1987;7(2):79-86. doi:10.1016/0166-3542(87)90023-4. View Source
